Gonyautoxin 3
Gonyautoxin 3
GTX2 and GTX3 are spatial isomers with relatively low molecular weight (396.36 Da) and often concur as GTX2, 3. GTX2,3 is highly toxic and has complex molecular structure and many functional groups.
Brand Name:
Vulcanchem
CAS No.:
60537-65-7
VCID:
VC0120285
InChI:
InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1
SMILES:
[H+].C1C(C(C23N1C(=NC(C2NC(=N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)[O-]
Molecular Formula:
C10H17N7O8S
Molecular Weight:
395.35 g/mol
Gonyautoxin 3
CAS No.: 60537-65-7
Reference Standards
VCID: VC0120285
Molecular Formula: C10H17N7O8S
Molecular Weight: 395.35 g/mol
CAS No. | 60537-65-7 |
---|---|
Product Name | Gonyautoxin 3 |
Molecular Formula | C10H17N7O8S |
Molecular Weight | 395.35 g/mol |
IUPAC Name | [(3aS,4R,9S,10aS)-2,6-diamino-4-(carbamoyloxymethyl)-10,10-dihydroxy-3a,4,8,9-tetrahydro-3H-pyrrolo[1,2-c]purin-9-yl] sulfate;hydron |
Standard InChI | InChI=1S/C10H17N7O8S/c11-6-15-5-3(2-24-8(13)18)14-7(12)17-1-4(25-26(21,22)23)10(19,20)9(5,17)16-6/h3-5,19-20H,1-2H2,(H2,12,14)(H2,13,18)(H3,11,15,16)(H,21,22,23)/t3-,4-,5-,9-/m0/s1 |
Standard InChIKey | ARSXTTJGWGCRRR-LJRZAWCWSA-N |
Isomeric SMILES | [H+].C1[C@@H](C([C@@]23N1C(=N[C@H]([C@@H]2NC(=N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)[O-] |
SMILES | [H+].C1C(C(C23N1C(=NC(C2NC(=N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)[O-] |
Canonical SMILES | [H+].C1C(C(C23N1C(=NC(C2NC(=N3)N)COC(=O)N)N)(O)O)OS(=O)(=O)[O-] |
Description | GTX2 and GTX3 are spatial isomers with relatively low molecular weight (396.36 Da) and often concur as GTX2, 3. GTX2,3 is highly toxic and has complex molecular structure and many functional groups. |
Synonyms | (3aS,4R,9R,10aS)-2,6-Diamino-4-[[(aminocarbonyl)oxy]methyl]-3a,4,8,9-tetrahydro-1H,10H-pyrrolo[1,2-c]purine-9,10,10-triol 9-(Hydrogen Sulfate); (+)-Gonyautoxin 3; 11β-Hydroxysaxitoxin 11-sulfate; GTX III; GTX3; Gonyautoxin III; Toxin GTX3; |
Reference | 1: Mulcahy JV, Walker JR, Merit JE, Whitehead A, Du Bois J. Synthesis of the Paralytic Shellfish Poisons (+)-Gonyautoxin 2, (+)-Gonyautoxin 3, and (+)-11,11-Dihydroxysaxitoxin. J Am Chem Soc. 2016 May 11;138(18):5994-6001. doi: 10.1021/jacs.6b02343. Epub 2016 May 3. PubMed PMID: 27138488. 2: Hwang DF, Cheng CA, Jeng SS. Gonyautoxin-3 as a minor toxin in the gastropod Niotha clathrata in Taiwan. Toxicon. 1994 Dec;32(12):1573-9. PubMed PMID: 7725326. |
PubChem Compound | 3085188 |
Last Modified | Nov 19 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume